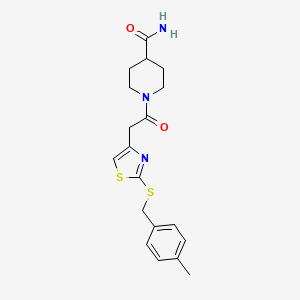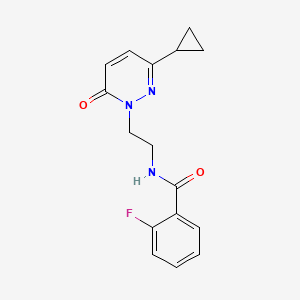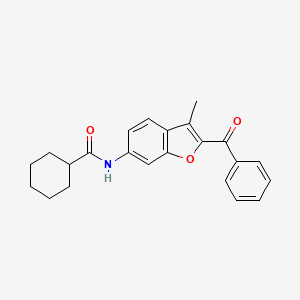
1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that thiazoles, which are an important class of five-membered heterocyclic compounds, have been synthesized with variable substituents as target structures . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
Thiazoles, which are a part of the compound , contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has highlighted the synthesis of novel derivatives of thiazole and piperidine, showcasing their antimicrobial and antifungal activities. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated antibacterial activity against Gram-negative bacteria, as well as antifungal activity, with one compound specifically showing antibacterial activity against Gram-positive bacteria such as S. aureus (Abd Alhameed et al., 2019). Another study synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, which showed moderate to good antimicrobial activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
H3-Receptor Antagonists
Thioperamide, an H3-receptor antagonist, demonstrated low conformational flexibility which could be advantageous in designing new H3-receptor antagonists. The structural analysis of thioperamide and its analogs provided insights into their conformational properties, facilitating the design of new pharmacological agents (Plazzi et al., 1997).
Synthesis of Novel Derivatives
A variety of research efforts have focused on synthesizing novel derivatives incorporating the structural motifs of thiazole and piperidine, evaluating their biological and pharmacological properties. For example, new piperidine substituted benzothiazole derivatives were synthesized, and their biological activities were studied, revealing that certain compounds possess significant antibacterial and antifungal activities (Shafi et al., 2021).
Future Directions
While specific future directions for this compound were not found in the search results, it is known that thiazoles are an important area of research due to their diverse biological activities . Researchers continue to synthesize compounds containing the thiazole ring with variable substituents as target structures and evaluate their biological activities .
Mechanism of Action
The targets of thiazole derivatives can vary widely depending on the specific compound and its structure. Some thiazole derivatives have been found to have antimicrobial activity, suggesting they may target bacterial or fungal cells . Other thiazole derivatives have shown antitumor activity, indicating they may target cancer cells .
The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives may interact with their targets by binding to specific proteins or enzymes, thereby inhibiting their function . The resulting changes could include the death of microbial or cancer cells, reduction of inflammation, or other effects depending on the specific compound and its targets .
The biochemical pathways affected by thiazole derivatives can be diverse. Depending on the specific compound and its targets, it could affect a variety of cellular processes, such as cell division, protein synthesis, or metabolic pathways .
The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by factors such as the compound’s chemical structure and the route of administration . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action of thiazole derivatives can include effects at the molecular and cellular levels. For example, if the compound has antitumor activity, the result of action might include the death of cancer cells or the inhibition of tumor growth .
Environmental factors can influence the action, efficacy, and stability of thiazole derivatives. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
1-[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-13-2-4-14(5-3-13)11-25-19-21-16(12-26-19)10-17(23)22-8-6-15(7-9-22)18(20)24/h2-5,12,15H,6-11H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRTBNDNFOOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724151.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide](/img/structure/B2724152.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)
![(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)
